N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a complex organic compound with a unique structure that includes aromatic rings and heterocyclic components.
Preparation Methods
The synthesis of N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route often includes:
Formation of the pteridine core: This is achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl group: This step usually involves a substitution reaction where the phenyl group is introduced to the pteridine core.
Attachment of the oxolan-2-ylmethyl group: This is typically done through an alkylation reaction, where the oxolan-2-ylmethyl group is attached to the nitrogen atom of the pteridine core.
Chemical Reactions Analysis
N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new industrial chemicals and materials
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can be compared with other pteridine derivatives, such as:
Pteridine-2,4-diamine: Lacks the 3,4-dimethylphenyl and oxolan-2-ylmethyl groups, making it less complex.
N4-phenyl-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine: Similar but without the dimethyl groups on the phenyl ring.
N4-(3,4-dimethylphenyl)pteridine-2,4-diamine: Lacks the oxolan-2-ylmethyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-5-6-14(10-13(12)2)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-15-4-3-9-26-15/h5-8,10,15H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVWRIBZAOHGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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